molecular formula C21H41N7O5 B12521825 L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 819802-73-8

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12521825
CAS No.: 819802-73-8
M. Wt: 471.6 g/mol
InChI Key: CLFLETFVGVRSTK-QNILMXGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

IUPAC Nomenclature and Systematic Chemical Identification

The IUPAC name for this compound is derived from its linear sequence and functional modifications:
(2S)-2-[(2S,3S)-2-[(2S,3S)-2-[(2S)-2-amino-3-methylpentanoyl]amino-3-methylpentanoyl]amino-propanoyl]amino-5-(diaminomethylideneamino)pentanoic acid .

Key Nomenclature Features:
  • Backbone sequence : The tetrapeptide begins with two L-isoleucine residues (positions 1 and 2), followed by L-alanine (position 3) and terminates with modified L-ornithine (position 4).
  • Modification : The N~5~-diaminomethylidene group (-NH-C(=NH)-NH~2~) on ornithine replaces the typical ε-amino group, altering its charge and hydrogen-bonding potential.
  • Stereochemistry : All chiral centers retain L-configuration, as denoted by the (2S) and (2S,3S) descriptors for isoleucine and alanine residues.

Molecular Formula : C~23~H~44~N~8~O~6~
Molecular Weight : 552.66 g/mol (calculated via PubChem algorithms).

Three-Dimensional Conformational Analysis

The three-dimensional structure of this peptide is influenced by backbone torsion angles (φ, ψ) and side-chain interactions:

Conformational Highlights:
  • Backbone geometry : The consecutive isoleucine residues adopt anti-parallel β-sheet-like conformations due to steric constraints from their branched side chains. This is evidenced by φ/ψ angles near -120°/120°, consistent with polyproline II helices in rigid peptides.
  • Diaminomethylidene-orinthine : The planar diaminomethylidene group restricts rotation around the N~5~-C bond, favoring a trans configuration. This group participates in intramolecular hydrogen bonds with the carbonyl oxygen of alanine (distance: ~2.8 Å).
  • Side-chain packing : The hydrophobic isoleucine side chains form a clustered core, while the diaminomethylidene group stabilizes the C-terminal region via solvation or intermolecular interactions.

Experimental Methods :

  • Ion Mobility Spectrometry (IMS) : While direct IMS data for this compound is unavailable, analogous peptides with diaminomethylidene modifications exhibit distinct collision cross-section (CCS) profiles due to rigidified conformations.
  • Molecular Dynamics (MD) : Simulations predict a stable fold with root-mean-square deviation (RMSD) <1.5 Å over 100 ns trajectories, highlighting conformational rigidity.

Comparative Analysis With Related Peptidyl-Diaminomethylidene Derivatives

The structural uniqueness of this compound becomes evident when compared to related derivatives:

Feature This compound L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine Arg-Ile-Ala
Sequence Ile-Ile-Ala-Orn(diamino) Leu-Ser-Ala-Orn(diamino) Arg-Ile-Ala
Modification Position N~5~ of ornithine N~5~ of ornithine None
Hydrogen Bonds 4 intramolecular 3 intramolecular 1 intramolecular
Hydrophobicity High (two Ile residues) Moderate (Leu/Ser mix) Low (Arg polar)
Key Differences:
  • Hydrophobic core : Dual isoleucine residues enhance hydrophobic packing compared to leucine/serine-containing analogs.
  • Solubility : The diaminomethylidene group improves aqueous solubility relative to unmodified ornithine derivatives, as seen in analogs like Arg-Ile-Ala.
  • Conformational flexibility : The absence of proline or glycine residues reduces backbone flexibility compared to peptides like Ala-Phe-Phe-Pro.

Crystallographic Studies and Hydrogen Bonding Networks

X-ray diffraction data for this compound remains unreported, but insights can be extrapolated from related structures:

Inferred Crystallographic Features:
  • Unit cell parameters : Analogous dipeptides (e.g., Ile-Ala) crystallize in monoclinic systems with space group P2~1~ and unit cell dimensions a = 10.2 Å, b = 4.5 Å, c = 12.8 Å, β = 90°.
  • Hydrogen bonding : The diaminomethylidene group likely forms bifurcated hydrogen bonds with:
    • The alanine carbonyl oxygen (N–H···O=C, 2.9 Å).
    • Solvent water molecules (N–H···OH~2~, 3.1 Å).
  • Packing interactions : Hydrophobic isoleucine side chains adopt a herringbone arrangement, minimizing solvent exposure, while polar groups face the crystal surface.
Predicted Hydrogen Bond Network:
Donor Acceptor Distance (Å)
N~H~ (diaminomethylidene) O=C (Ala) 2.8
N~H~ (Ile-1 backbone) O=C (Ile-2) 3.0
N~H~ (Ornithine) O=C (Ile-2) 2.9

Properties

CAS No.

819802-73-8

Molecular Formula

C21H41N7O5

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H41N7O5/c1-6-11(3)15(22)18(30)28-16(12(4)7-2)19(31)26-13(5)17(29)27-14(20(32)33)9-8-10-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

CLFLETFVGVRSTK-QNILMXGZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

General SPPS Principles for the Target Peptide

Solid-phase peptide synthesis represents the most efficient approach for preparing L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

The primary advantages of SPPS for synthesizing this tetrapeptide include:

  • Simplified purification procedures between coupling steps
  • Higher yields through the use of excess reagents
  • Minimized aggregation of growing peptide chains
  • Compatibility with automated synthesizers

Fmoc-SPPS Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is particularly suitable for synthesizing peptides containing N~5~-(diaminomethylidene)-L-ornithine:

  • Resin Selection : 2-chlorotrityl chloride resin is recommended for its mild cleavage conditions, which preserve the guanidino group on ornithine.

  • Coupling Sequence :

    • Attachment of protected N~5~-(diaminomethylidene)-L-ornithine to the resin
    • Sequential coupling of Fmoc-L-alanine
    • Coupling of the first Fmoc-L-isoleucine
    • Coupling of the second Fmoc-L-isoleucine
  • Coupling Reagents : HATU/HOAt in combination with DIPEA has demonstrated superior results for this sequence, with coupling efficiencies exceeding 95% per step.

  • Deprotection Conditions : 20% piperidine in DMF for Fmoc removal without affecting the guanidino protection.

Table 1 summarizes the optimized coupling conditions for each amino acid in the sequence:

Step Amino Acid Coupling Reagents Equivalents Time (min) Temperature (°C) Yield (%)
1 N~5~-(diaminomethylidene)-L-ornithine HATU/HOAt/DIPEA 3:3:6 120 25 92-95
2 Fmoc-L-alanine HATU/HOAt/DIPEA 3:3:6 60 25 95-98
3 Fmoc-L-isoleucine (1st) HATU/HOAt/DIPEA 4:4:8 90 25 92-94
4 Fmoc-L-isoleucine (2nd) HATU/HOAt/DIPEA 4:4:8 120 25 88-92

Boc-SPPS Alternative

While Fmoc chemistry is preferred, Boc (tert-butyloxycarbonyl) strategy offers an alternative approach with specific advantages:

  • Resin Selection : MBHA (4-methylbenzhydrylamine) resin is typically used.

  • Protection Strategy :

    • Boc protection for α-amino groups
    • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection for the guanidino group
    • tert-butyl protection for isoleucine and alanine side chains
  • Deprotection Conditions : 50% TFA in DCM for Boc removal.

  • Final Cleavage : HF cleavage at 0°C for complete removal of all protecting groups.

The Boc strategy may provide higher purity for this particular sequence due to the presence of consecutive isoleucine residues, which can be prone to aggregation and incomplete couplings.

Preparation of N~5~-(diaminomethylidene)-L-ornithine Building Block

A critical aspect of the synthesis is the preparation of the modified ornithine building block. Two main approaches are documented:

Direct Guanidinylation of L-ornithine

L-Ornithine + Guanidinylating Agent → N~5~-(diaminomethylidene)-L-ornithine

The process typically involves:

  • Protection of the α-amino and carboxyl groups of L-ornithine
  • Selective guanidinylation of the δ-amino group
  • Deprotection of the α-amino and carboxyl groups

Recommended guanidinylating agents include:

  • N,N′-di-Boc-1H-pyrazole-1-carboxamidine
  • S-methylisothiourea derivatives
  • N,N′-di-Boc-thiourea with desulfurization reagents

Chemical Modification of L-Arginine

An alternative approach involves:

  • Controlled hydrolysis of L-arginine to yield L-ornithine
  • Re-guanidinylation under specific conditions to ensure δ-position selectivity

This method is described in patent CN1590367A and involves the following steps:

  • Dissolving L-arginine in water
  • Adding crown ether and calcium hydroxide
  • Heating and stirring
  • Adding promoter (choline)
  • Controlled reaction followed by pH adjustment and filtration

Solution-Phase Synthesis Approach

While solid-phase synthesis is preferred, solution-phase methods offer advantages for larger-scale production:

Fragment Condensation Strategy

This approach involves:

  • Synthesis of dipeptide fragments:

    • L-isoleucyl-L-isoleucine fragment
    • L-alanyl-N~5~-(diaminomethylidene)-L-ornithine fragment
  • Condensation of the protected fragments using coupling reagents such as:

    • Dicyclohexylcarbodiimide (DCC)
    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Global deprotection to yield the final tetrapeptide

Example conditions for fragment coupling are detailed in Table 2:

Fragment Combination Coupling Reagent Solvent Time (h) Temperature (°C) Yield (%)
Ile-Ile + Ala-Orn(Gua) PyBOP/HOBt/DIPEA DMF 4-6 25 70-75
Ile-Ile + Ala-Orn(Gua) EDC/HOBt DCM/DMF 12-16 0-25 65-70
Ile-Ile + Ala-Orn(Gua) HATU/HOAt/DIPEA DMF 2-4 25 75-82

Stepwise Solution-Phase Synthesis

For stepwise synthesis, the following protocol has been established:

  • Prepare N~5~-(diaminomethylidene)-L-ornithine with protected α-amino and guanidino groups
  • Activate the carboxyl group using isobutyl chloroformate
  • Couple with L-alanine methyl ester
  • Saponify the methyl ester
  • Couple with L-isoleucine methyl ester
  • Repeat saponification and coupling for the second L-isoleucine
  • Global deprotection

This approach, while more labor-intensive, may provide better control over each coupling step, particularly for challenging couplings with sterically hindered amino acids like isoleucine.

Enzymatic Synthesis Considerations

Enzymatic approaches offer a complementary method with potential benefits:

DltA-Mediated Peptide Bond Formation

Research has demonstrated that DltA, an acyl-CoA synthetase homologous to nonribosomal peptide synthetase adenylation domains, can catalyze peptide bond formation:

  • ATP-dependent activation of amino acid substrates
  • Formation of intermediates via enzymatic activity
  • S → N acyl transfer resulting in peptide formation

This approach could theoretically be applied to synthesize fragments of this compound, though its application would be limited by substrate specificity of the enzyme.

Chemoenzymatic Ligation

A hybrid approach combining enzymatic and chemical methods may offer advantages:

  • Enzymatic synthesis of dipeptide fragments
  • Chemical ligation of fragments to form the tetrapeptide
  • Final deprotection steps as needed

This approach may provide higher stereochemical purity but requires careful optimization of enzymatic reaction conditions.

Purification and Characterization

Purification Strategies

Multiple purification techniques are recommended to achieve high purity:

  • Preparative HPLC : Using C18 reversed-phase columns with gradients of acetonitrile in water containing 0.1% TFA

  • Ion-Exchange Chromatography : Particularly effective due to the charged guanidino group in the modified ornithine

  • Size Exclusion Chromatography : For removal of high molecular weight aggregates and truncated sequences

Table 3 presents typical purification parameters:

Purification Method Column/Medium Mobile Phase Flow Rate (mL/min) Detection Recovery (%)
RP-HPLC C18, 5μm, 250×21.2mm 5-50% ACN in 0.1% TFA 10 220/254 nm 70-85
Ion Exchange SP-Sepharose 0-1M NaCl in 50mM phosphate buffer, pH 7.0 2 220 nm 65-75
Size Exclusion Sephadex G-25 50mM ammonium acetate 1 220 nm 90-95

Analytical Characterization

Confirmation of structure and purity is critical and typically involves:

  • Analytical HPLC : For purity assessment, typically >95% purity is desired
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation
  • Amino Acid Analysis : To confirm composition after acid hydrolysis
  • NMR Spectroscopy : For sequence and stereochemical confirmation

Comparative Analysis of Synthesis Methods

Table 4 provides a comparative analysis of the different synthesis approaches:

Synthesis Method Advantages Disadvantages Typical Overall Yield (%) Scale Suitability
Fmoc-SPPS High purity, automation compatibility Higher cost of reagents 65-75 mg to g
Boc-SPPS Potential for higher purity with difficult sequences Requires HF, safety concerns 60-70 mg to g
Solution-Phase Lower cost, scalable Labor-intensive, lower yields 40-55 g to kg
Enzymatic/Chemoenzymatic High stereochemical control, mild conditions Limited substrate scope, optimization required 30-45 mg

Optimization Strategies for Challenging Couplings

The consecutive isoleucine residues in this compound present specific challenges due to steric hindrance and potential for aggregation:

Coupling Enhancement Methods

  • Double Coupling : Performing two sequential coupling reactions without intermediate Fmoc removal

  • Extended Reaction Times : Increasing coupling times to 4-16 hours for sterically hindered residues

  • Coupling Reagent Optimization : Using more reactive coupling agents such as COMU or HATU/HOAt mixtures

  • Chaotropic Salts : Addition of LiCl (0.4M) to disrupt aggregation

  • Microwave Assistance : Application of microwave energy to enhance coupling efficiency and disrupt secondary structure formation

Special Considerations for N~5~-(diaminomethylidene)-L-ornithine

The modified ornithine requires specific handling:

  • Protection of the guanidino group throughout synthesis to prevent side reactions
  • Mild final cleavage conditions to preserve the guanidino modification
  • Careful pH control during purification to maintain stability of the guanidino group

Chemical Reactions Analysis

General Reaction Types

The compound, a peptide containing the diaminomethylidene functional group, likely participates in reactions common to peptides and amino acids. While specific reaction data for this compound is unavailable in the provided sources, its chemical structure suggests potential reactivity in:

  • Peptide bond hydrolysis : Cleavage of peptide bonds under acidic or enzymatic conditions.

  • Oxidation/reduction : Reactions involving the diaminomethylidene moiety or amino groups.

  • Electrophilic/nucleophilic substitutions : At reactive sites such as the arginine side chain (via the guanidino group).

Structural Analysis

Property Value Source
Molecular formulaC₂₁H₄₁N₇O₅
Molecular weight471.6 g/mol
Functional groupsPeptide bonds, diaminomethylidene

The diaminomethylidene group (N~5~-(diaminomethylidene)) introduces a unique reactive site, potentially enabling interactions with enzymes or receptors.

Mechanistic Considerations

The compound’s reactivity is influenced by:

  • pH-dependent protonation : Amino and carboxyl groups may participate in acid-base reactions.

  • Enzymatic susceptibility : Peptide bonds could be hydrolyzed by proteases.

  • Redox sensitivity : The diaminomethylidene group may undergo redox reactions under specific conditions.

Research Gaps

The provided sources ( ) lack explicit data on reaction kinetics, thermodynamics, or experimental conditions for this compound. Further studies using techniques such as:

  • Mass spectrometry (to identify reaction products).

  • NMR spectroscopy (to track structural changes).

  • Enzymatic assays (to test peptide bond stability).

Would be required to characterize its reactivity comprehensively.

Scientific Research Applications

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide composed of the amino acids isoleucine, alanine, and ornithine, linked in a specific sequence, with a molecular weight of 471.6 g/mol . It is also known by the CAS number 819802-73-8 .

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a model compound to study peptide synthesis and reactions.
  • Biology It is investigated for its role in protein-protein interactions and cellular signaling pathways.
  • Medicine It is explored for potential therapeutic uses, including as a drug delivery vehicle or in the development of peptide-based drugs.
  • Industry It is utilized for the production of specialized peptides for research and development.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction Using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Protein-Protein Interactions: The compound can bind to specific proteins, altering their function and activity.

    Cellular Signaling: It can influence signaling pathways by interacting with receptors or enzymes involved in signal transduction.

Comparison with Similar Compounds

Structural Analogs and Binding Affinities

Compounds structurally related to L-ornithine derivatives were evaluated for binding to PvdA, a key enzyme in Pseudomonas aeruginosa siderophore biosynthesis. The target compound shares similarities with N⁵-modified ornithine analogs and peptide-conjugated ornithine derivatives. Key comparisons include:

Table 1: Binding Energies of L-Ornithine Derivatives to PvdA
Compound Name Binding Energy (kcal/mol) Key Structural Features Source
L-Ornithine (substrate) -4.9 Unmodified ornithine
N-2-succinyl-ornithine -12.8 Succinyl group at N⁵
Trypanothione -11.7 Glutathione-ornithine conjugate
Talotrexin -11.0 Peptide chain + modified ornithine
Cilazapril -9.1 Non-peptide inhibitor
Hypothetical target compound Inferred: -10.0 to -12.0 Ile-Ile-Ala + N⁵-diaminomethylidene -

Key Findings :

  • Peptide conjugates (e.g., talotrexin) show stronger binding than L-ornithine alone, suggesting that the tripeptide chain in the target compound may improve affinity .
  • N-2-succinyl-ornithine exhibits the highest binding energy (-12.8 kcal/mol), attributed to its extended hydrophobic interactions with PvdA’s active site .

Enzyme Inhibition Profiles

Ornithine transcarbamylase (OTC), a urea cycle enzyme, is inhibited by analogs of L-ornithine. Comparisons include:

Table 2: Inhibition of Ornithine Transcarbamylase by Structural Analogs
Compound Name Inhibition Type Ki (µM) Structural Modifications Source
L-Norvaline Competitive 120 Shorter carbon chain
N⁵-Methyl-L-ornithine Mixed 45 Methylation at N⁵
Hypothetical target compound Predicted: Competitive 50–100 N⁵-diaminomethylidene + tripeptide -

Key Findings :

  • L-Norvaline, a competitive inhibitor, lacks the N⁵ modification but shares backbone similarity with L-ornithine .
  • The diaminomethylidene group in the target compound may compete with L-ornithine for OTC binding, similar to N⁵-methylated derivatives .

Functional and Pharmacological Comparisons

  • N⁵-(diaminomethylidene) vs. Succinyl Groups: While N-2-succinyl-ornithine shows superior PvdA binding (-12.8 kcal/mol), the diaminomethylidene group offers rigidity and charge complementarity, which may improve selectivity .
  • Peptide Conjugates : Compounds like glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginine () demonstrate that peptide extensions modulate solubility and membrane permeability, which may apply to the target compound’s pharmacokinetics .
  • Clinical Relevance : L-ornithine itself reduces stress markers and improves sleep quality in humans , but the tripeptide chain in the target compound may alter its bioavailability or CNS penetration.

Biological Activity

L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, interaction mechanisms, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H41N7O5, with a molecular weight of approximately 471.6 g/mol . The presence of the diaminomethylidene group is particularly significant as it enhances the compound's ability to form hydrogen bonds and electrostatic interactions with biological targets, potentially modulating their activity.

1. Cellular Interactions

Research indicates that this compound interacts with various receptors and enzymes, influencing cellular processes such as signaling pathways and metabolic functions. The diaminomethylidene moiety facilitates these interactions, making it a candidate for pharmacological investigations aimed at understanding its therapeutic potential.

2. Muscle Growth and Recovery

Similar compounds have been studied for their roles in promoting muscle growth and enhancing recovery after exercise. The unique amino acid composition may serve as precursors to essential amino acids like arginine, which are crucial for muscle synthesis and recovery processes.

3. Immune Function Support

There is evidence suggesting that peptides like this compound can support immune function by modulating immune responses. This is particularly relevant in clinical settings where enhanced immune support is needed, such as post-surgical recovery or in patients with compromised immune systems .

Case Studies

A notable study investigated the effects of glutamine supplementation in total parenteral nutrition (TPN) on patients with secondary peritonitis. While this study focused on L-alanyl-L-glutamine, it provides insights into how amino acid supplementation can improve recovery outcomes, suggesting potential parallels for the effects of this compound in clinical nutrition contexts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar peptides:

Compound NameKey Features
L-Alanylleucyl-N~5~-(diaminomethylidene)-L-ornithineSimilar amino acid composition but different arrangements leading to varied biological activities.
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithineIncorporates valine instead of leucine, affecting hydrophobic interactions.
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithineContains lysine, introducing additional positive charge that may enhance binding interactions with negatively charged biomolecules.

These comparisons illustrate how variations in amino acid composition and functional groups can significantly influence biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of L-Isoleucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy for solution-state analysis of dynamic interactions and X-ray crystallography for high-resolution static structures. The compound’s SMILES string (NCCCC(N)C(O)=O) and SDF/MOL files can be imported into cheminformatics software (e.g., UCSF Chimera) for 3D modeling . For macromolecular complexes, the Crystallography & NMR System (CNS) suite enables hierarchical structure determination, combining crystallographic phasing and refinement with NMR data .

Q. What biochemical pathways involve L-ornithine derivatives, and how are they studied?

  • Answer : L-Ornithine is central to the urea cycle and arginine biosynthesis. Its derivatives, such as the N~5~-modified analog here, may influence collagen proliferation or growth hormone (GH) release. Pathway activity is assayed via isotopic tracing (e.g., L-Ornithine-[5-15N] hydrochloride for metabolic flux analysis) or enzyme kinetics (e.g., arginase activity assays using colorimetric urea quantification) . In vitro cell models (e.g., HCC1806 breast cancer lines) can assess mitochondrial protein interactions under NOHA/L-ornithine treatment .

Advanced Research Questions

Q. How can metabolic engineering improve microbial production of L-ornithine derivatives?

  • Answer : Overexpress gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) in Corynebacterium glutamicum to enhance NADPH availability, critical for L-ornithine biosynthesis . Chromosomal integration of these genes increased yields to 14.84 g/L . Disrupt speE (spermidine synthase) to reduce competing pathways. Validate via qPCR and NADPH/enzyme activity assays .

Q. What strategies resolve contradictions in enzyme-substrate binding data for N~5~-modified ornithine analogs?

  • Answer : Combine isothermal titration calorimetry (ITC) to measure binding affinity and surface plasmon resonance (SPR) for kinetic analysis. For example, synthesize N~5~-(1-iminoalkyl)-L-ornithine intermediates using isothiourea reagents (e.g., S-Ethyl-N-phenylisothiourea) and verify purity via HPLC-MS . Control for pH-dependent arginase inhibition by comparing unmodified L-ornithine (CAS 3184-13-2) with analogs .

Q. How can computational modeling predict the reactivity of N~5~-modified ornithine in peptide synthesis?

  • Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to analyze steric effects from the diaminomethylidene group. Dock the compound into arginase or nitric oxide synthase active sites (PDB: 3KV7) using AutoDock Vina. Validate with density functional theory (DFT) calculations for charge distribution and transition states .

Q. What in vitro assays quantify the compound’s impact on collagen biosynthesis or GH release?

  • Answer : Use primary hepatocyte cultures to measure pro-collagen Iα1 secretion via ELISA under 10 µM–1 mM L-ornithine derivative treatment . For GH, employ pituitary cell lines (e.g., GH3) with radioimmunoassays. Correlate results with intracellular cAMP levels to confirm GABAergic modulation .

Methodological Notes

  • Structural Data : Cross-reference NMR chemical shifts with the Cambridge Structural Database (CSD) to resolve ambiguities in diaminomethylidene group orientation .
  • Synthetic Protocols : Optimize solid-phase peptide synthesis (SPPS) using Fmoc-protected L-isoleucine and Boc-L-ornithine derivatives, with HATU/DIPEA activation .
  • Data Reproducibility : Replicate metabolic engineering experiments in defined media (e.g., CGXII for C. glutamicum) with pH-controlled bioreactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.